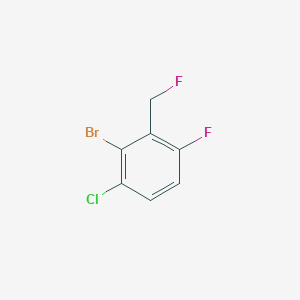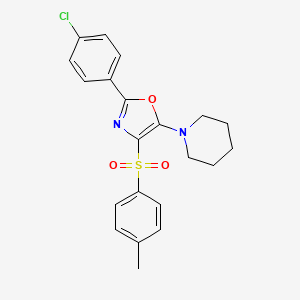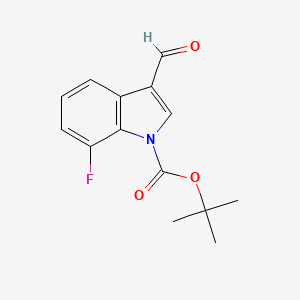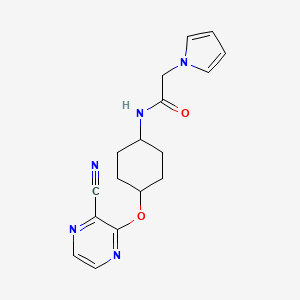
2-Bromo-1-chloro-4-fluoro-3-(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Bromo-1-chloro-4-fluoro-3-(fluoromethyl)benzene” is a polyhalo substituted benzene . It is a derivative of benzene, with bromine, chlorine, and fluorine atoms as substituents on a benzene ring . It is a clear colorless to pale yellow liquid .
Molecular Structure Analysis
The molecular formula of “2-Bromo-1-chloro-4-fluoro-3-(fluoromethyl)benzene” is C6H3BrClF . The structure consists of a benzene ring with bromine, chlorine, and fluorine atoms as substituents .Chemical Reactions Analysis
Polyhalo substituted benzenes like “2-Bromo-1-chloro-4-fluoro-3-(fluoromethyl)benzene” can undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .Physical And Chemical Properties Analysis
“2-Bromo-1-chloro-4-fluoro-3-(fluoromethyl)benzene” is a clear colorless to pale yellow liquid . It has an assay (GC) of ≥96.0% and a refractive index of 1.5510-1.5560 @ 20°C .Scientific Research Applications
Organic Synthesis
2-Bromo-1-chloro-4-fluoro-3-(fluoromethyl)benzene: is a versatile building block in organic synthesis. It can undergo various types of reactions, such as free radical bromination, nucleophilic substitution, and oxidation . Its reactivity at the benzylic position makes it suitable for constructing complex molecules through reactions like the Suzuki and Stille cross-coupling, which are pivotal in synthesizing pharmaceuticals and advanced materials.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of various pharmacologically active molecules. For instance, it can be used to create benzonorbornadiene derivatives, which have potential applications in drug development . Its halogenated structure allows for further functionalization, leading to a wide array of biologically active compounds.
properties
IUPAC Name |
2-bromo-1-chloro-4-fluoro-3-(fluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCFWVMQBBCUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CF)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(dimethylamino)sulfonyl]-N-{3-[6-(ethylsulfonyl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2876023.png)

![N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2876025.png)

![Bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B2876027.png)
![6'-Methyl-2',3'-dihydrospiro[azetidine-2,1'-indene]](/img/structure/B2876028.png)



![Methyl 2-amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2876036.png)
![2-(Chloromethyl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2876038.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876039.png)
